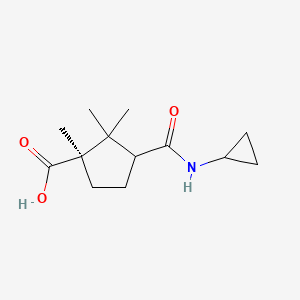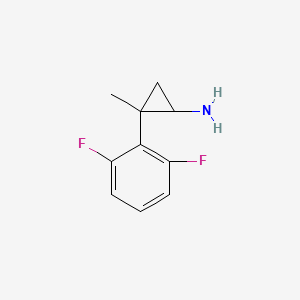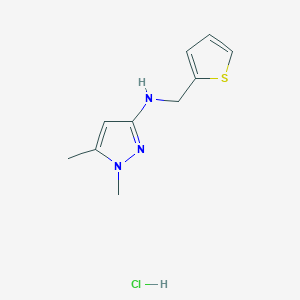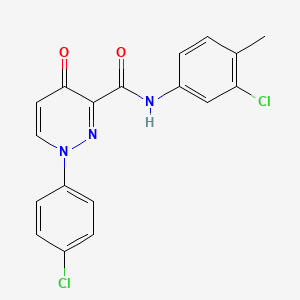![molecular formula C12H14BrFN2O B12222570 3-Bromo-5-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12222570.png)
3-Bromo-5-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine is a complex organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the third position and a piperidine ring substituted with a fluoromethyl group at the fifth position of the pyridine ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting from commercially available starting materials. One common route involves the bromination of 5-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Serves as a precursor for the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its target, leading to improved therapeutic efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Contains both fluorine and trifluoromethyl substituents.
Uniqueness
3-Bromo-5-[3-(fluoromethyl)piperidine-1-carbonyl]pyridine is unique due to the presence of the piperidine ring with a fluoromethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C12H14BrFN2O |
|---|---|
Molecular Weight |
301.15 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(fluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C12H14BrFN2O/c13-11-4-10(6-15-7-11)12(17)16-3-1-2-9(5-14)8-16/h4,6-7,9H,1-3,5,8H2 |
InChI Key |
KTUXHRSMSWZESX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12222491.png)
![1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B12222497.png)
![(1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime](/img/structure/B12222503.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12222504.png)

![1-(Morpholin-4-yl)-2-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12222520.png)
![7-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12222534.png)

![3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12222539.png)
![n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine](/img/structure/B12222544.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12222547.png)
![1-Cyclopropanecarbonyl-4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12222551.png)


